molecular formula C14H11N5 B2842695 3-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1797744-03-6

3-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B2842695
CAS No.: 1797744-03-6
M. Wt: 249.277
InChI Key: NZDDEJCYKBVKNF-UHFFFAOYSA-N
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Description

3-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound belonging to the triazolopyridazine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with prop-2-yn-1-ylamine in the presence of a suitable catalyst, followed by cyclization and further functional group modifications.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Addition reactions may involve the use of Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is studied for its potential biological activities. It has shown promise as an antimicrobial agent, inhibiting the growth of various pathogens.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has demonstrated activity against certain types of cancer cells, making it a candidate for further drug development.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it valuable for creating innovative products with improved properties.

Mechanism of Action

The mechanism by which 3-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

  • 1,2,3-Triazole derivatives: These compounds share structural similarities and are often used in similar applications.

  • Indole derivatives: These compounds are also prevalent in natural products and drugs, with applications in cancer treatment and microbial inhibition.

Uniqueness: 3-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-phenyl-N-prop-2-ynyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5/c1-2-10-15-12-8-9-13-16-17-14(19(13)18-12)11-6-4-3-5-7-11/h1,3-9H,10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDDEJCYKBVKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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